(S)-4-Boc-6-hydroxy-[1,4]oxazepane
Description
(S)-4-Boc-6-hydroxy-[1,4]oxazepane is a seven-membered heterocyclic compound featuring a 1,4-oxazepane core, which contains both oxygen and nitrogen atoms within the ring structure. The Boc (tert-butoxycarbonyl) group at position 4 serves as a protective moiety for the amine functionality, while the hydroxyl group at position 6 introduces a stereospecific center (S-configuration). This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and central nervous system (CNS)-targeting therapeutics. Its structural uniqueness lies in the combination of ring strain, hydrogen-bonding capability (via the hydroxyl group), and stereochemical precision, which collectively influence its reactivity and biological interactions .
Properties
IUPAC Name |
tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKYUQRVQDAKC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Boc-6-hydroxy-[1,4]oxazepane typically involves the cyclization of suitable precursors. One common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . Another approach includes the use of polymer-supported homoserine, which undergoes a series of reactions including alkylation and cleavage to yield the desired oxazepane derivative .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of microwave-assisted reactions for faster synthesis and the application of solid-phase synthesis techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Boc-6-hydroxy-[1,4]oxazepane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-4-Boc-6-hydroxy-[1,4]oxazepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-4-Boc-6-hydroxy-[1,4]oxazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,4-oxazepane scaffold is part of a broader class of nitrogen-oxygen heterocycles. Below is a detailed comparison of (S)-4-Boc-6-hydroxy-[1,4]oxazepane with structurally and functionally related compounds, focusing on synthesis, reactivity, and applications.
Reactivity and Stability
- Boc Protection : The Boc group in this compound enhances stability during synthetic workflows compared to analogs with carbamate or acetyl protections, which may undergo premature deprotection under mild acidic conditions .
- Hydroxyl Group Reactivity: The S-configuration of the hydroxyl group enables selective functionalization (e.g., phosphorylation, glycosylation) without racemization, a feature less pronounced in non-chiral analogs like 6-methoxy-1,4-oxazepanes .
- Ring Strain : The 1,4-oxazepane core exhibits lower ring strain than smaller heterocycles (e.g., pyrrolidines), enhancing stability but reducing electrophilic reactivity at the nitrogen center compared to 1,4-diazepanes .
Biological Activity
(S)-4-Boc-6-hydroxy-[1,4]oxazepane is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound features a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional group within a six-membered oxazepane ring. The presence of these groups contributes to the compound's stability and reactivity, influencing its interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₉NO₄ |
| Molecular Weight | 217.26 g/mol |
| Functional Groups | Hydroxyl (-OH), Boc group |
| Structural Features | Six-membered oxazepane ring |
The biological activity of this compound is primarily mediated through its interactions with specific enzymes or receptors. The Boc group provides stability during chemical reactions, while the hydroxyl group can participate in hydrogen bonding, facilitating binding to target proteins. The modulation of enzyme activity and receptor interactions leads to various biological effects, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to active sites of enzymes, potentially altering their function. For instance, compounds in the oxazepane class have been studied for their ability to inhibit monoamine reuptake, suggesting applications in treating mood disorders.
Neuropharmacological Effects
The compound exhibits potential neuropharmacological activity. Studies have shown that derivatives of oxazepanes can influence neurotransmitter systems, indicating that this compound may possess antidepressant properties. Further investigation into its effects on neurotransmitter uptake could provide insights into its utility in psychiatric medicine.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with oxazepane derivatives:
- Anticancer Activity : Research has demonstrated that certain oxazepanes exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally related to this compound showed significant inhibition of lung adenocarcinoma cell proliferation .
- Antifungal Properties : Other studies have explored the antifungal potential of oxazepanes, suggesting that this compound may be effective against fungal pathogens due to its ability to disrupt fungal cell membranes.
- Synthesis and Applications : The synthesis of this compound has been optimized through various methods including lipase-catalyzed reactions that enhance regioselectivity and yield . This highlights its importance as a building block in complex organic synthesis and pharmaceutical development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
